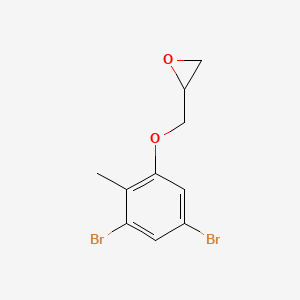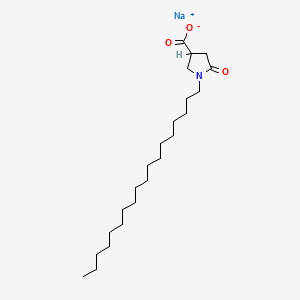
Tris(pentane-2,4-dionato-O,O')germanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM is a coordination compound where germanium is bonded to three pentane-2,4-dionato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM typically involves the reaction of germanium tetrachloride with pentane-2,4-dione in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
GeCl4+3C5H8O2→Ge(C5H7O2)3+3HCl
Industrial Production Methods
Industrial production of TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other diketones or similar ligands.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and as a tool for studying germanium’s role in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.
Mécanisme D'action
The mechanism of action of TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially altering their activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
TRIS-(PENTANE-2,4-DIONATO-O,O’)GALLIUM: Similar structure but with gallium instead of germanium.
TRIS-(PENTANE-2,4-DIONATO-O,O’)TITANIUM: Similar structure but with titanium instead of germanium.
Uniqueness
TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM is unique due to the specific properties imparted by the germanium center. These properties include its electronic configuration, reactivity, and potential biological activity, which differ from those of its gallium and titanium analogs.
Propriétés
Numéro CAS |
47177-66-2 |
|---|---|
Formule moléculaire |
C15H21GeO6 |
Poids moléculaire |
370.0 g/mol |
InChI |
InChI=1S/C15H21GeO6/c1-10(17)7-13(4)20-16(21-14(5)8-11(2)18)22-15(6)9-12(3)19/h7-9H,1-6H3/b13-7-,14-8-,15-9- |
Clé InChI |
FTGUTCHLTSGDFS-ZLUULJOASA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/O[Ge](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |
SMILES canonique |
CC(=CC(=O)C)O[Ge](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















